4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile
CAS No.:
Cat. No.: VC20318851
Molecular Formula: C21H15NO2
Molecular Weight: 313.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15NO2 |
|---|---|
| Molecular Weight | 313.3 g/mol |
| IUPAC Name | 3-(3-formyl-4-phenylmethoxyphenyl)benzonitrile |
| Standard InChI | InChI=1S/C21H15NO2/c22-13-17-7-4-8-18(11-17)19-9-10-21(20(12-19)14-23)24-15-16-5-2-1-3-6-16/h1-12,14H,15H2 |
| Standard InChI Key | ORNHUVMARJYFIO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=CC(=C3)C#N)C=O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s biphenyl backbone consists of two aromatic rings connected by a single covalent bond. The benzyloxy group (–O–CH–CH) at the 4' position introduces steric bulk and electron-donating effects, while the formyl group (–CHO) at the 3' position and the carbonitrile group (–CN) at the 3 position provide electrophilic and polar motifs, respectively . These functional groups collectively enhance the molecule’s reactivity and solubility in polar organic solvents.
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms the positions of substituents:
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-NMR: Signals at δ 10.1 ppm (formyl proton), δ 8.2–7.3 ppm (aromatic protons), and δ 5.2 ppm (benzyloxy methylene protons).
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-NMR: Peaks at δ 192 ppm (formyl carbon), δ 118 ppm (carbonitrile carbon), and δ 70 ppm (benzyloxy methylene carbon) .
Mass spectrometry (MS) reveals a molecular ion peak at m/z 313.35, consistent with the molecular weight.
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile typically proceeds via sequential functionalization of a biphenyl scaffold:
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Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between a brominated benzyloxybenzene and a boronic ester-functionalized benzonitrile forms the biphenyl core.
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Formyl Group Introduction: Vilsmeier-Haack formylation selectively installs the formyl group at the 3' position using phosphorus oxychloride (POCl) and dimethylformamide (DMF).
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Protection/Deprotection Strategies: Benzyloxy groups are introduced via nucleophilic substitution with benzyl bromide under basic conditions .
Industrial Scalability
Industrial production employs continuous flow chemistry to enhance yield (typically >85%) and reduce reaction times. Catalytic systems using immobilized palladium nanoparticles (Pd NPs) on carbon supports minimize metal leaching and improve recyclability.
Reactivity and Functional Transformations
Oxidation and Reduction
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Formyl Group Oxidation: Treatment with potassium permanganate (KMnO) in acidic media converts the formyl group to a carboxylic acid (–COOH), yielding 4'-(Benzyloxy)-3'-carboxy[1,1'-biphenyl]-3-carbonitrile.
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Carbonitrile Reduction: Lithium aluminum hydride (LiAlH) reduces the –CN group to a primary amine (–CHNH) .
Electrophilic Substitution
The electron-rich benzyloxy group directs electrophilic aromatic substitution (EAS) at the para position. For example, nitration with nitric acid (HNO)/sulfuric acid (HSO) introduces a nitro group (–NO) at the 4 position of the benzyloxy ring .
Applications in Drug Discovery and Materials Science
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors and anticancer agents. For instance, its formyl group undergoes condensation reactions with hydrazines to form hydrazone derivatives, which exhibit potent inhibitory activity against EGFR (epidermal growth factor receptor) .
Materials Chemistry
In organic electronics, the carbonitrile group enhances electron-deficient character, making the compound suitable as an electron-transport layer in OLEDs (organic light-emitting diodes). Its liquid crystalline properties are under investigation for display technologies.
Physicochemical Properties
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